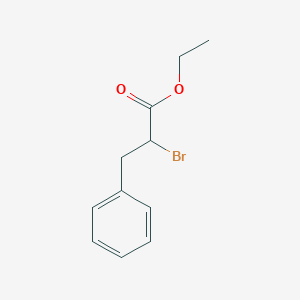

Ethyl 2-bromo-3-phenylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCUFNYFDQMSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406141 | |

| Record name | ethyl 2-bromo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39149-82-1 | |

| Record name | ethyl 2-bromo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 2-bromo-3-phenylpropanoate" CAS number and properties

An In-Depth Technical Guide to Ethyl 2-bromo-3-phenylpropanoate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated ester of significant interest in organic synthesis and medicinal chemistry. As a versatile building block, its utility stems from the presence of a reactive carbon-bromine bond, which allows for a variety of nucleophilic substitution reactions. This document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic considerations, its core reactivity, and critical safety and handling procedures. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and developmental applications.

Chemical Identity and Physicochemical Properties

This compound is a derivative of hydrocinnamic acid, characterized by a bromine atom at the alpha-position relative to the ester carbonyl group. This substitution is key to its chemical reactivity.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 39149-82-1 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |

| Molecular Weight | 257.12 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C(CC1=CC=CC=C1)Br | [1] |

| InChI Key | MVCUFNYFDQMSTE-UHFFFAOYSA-N | [1] |

| Synonyms | Ethyl α-bromo-β-phenylpropionate, Ethyl 2-bromo-3-phenylpropionate, 2-bromo-3-phenyl-propionic acid ethyl ester | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Not specified, likely a liquid | |

| Molecular Weight | 257.12 g/mol | [1] |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 256.00989 Da | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the α-bromination of its parent ester, ethyl 3-phenylpropanoate. The Hell-Volhard-Zelinsky (HVZ) reaction provides a classic and reliable methodology for this transformation.

Rationale for Synthetic Strategy

The HVZ reaction is chosen for its specificity in brominating the α-carbon of carboxylic acids and their derivatives. The reaction proceeds via an enol or enolate intermediate, which is selectively attacked by elemental bromine. The use of a phosphorus trihalide (like PBr₃) as a catalyst is crucial; it converts the ester's carbonyl oxygen into a better leaving group, facilitating enolization and subsequent reaction.

Detailed Synthesis Protocol

Reaction: α-Bromination of Ethyl 3-phenylpropanoate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl 3-phenylpropanoate (1 mole equivalent) and a catalytic amount of red phosphorus (or PBr₃, 0.1 mole equivalent).

-

Reagent Addition: Slowly add elemental bromine (Br₂, 1.1 mole equivalent) to the reaction mixture via the dropping funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Progression: After the addition is complete, heat the mixture to 80-90°C for 2-4 hours, or until the red-brown color of bromine disappears, indicating its consumption. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to quench any unreacted PBr₃ and bromine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification & Characterization: The crude product is purified by vacuum distillation to yield this compound as a clear liquid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Nucleophilic substitution at the α-carbon.

Safety, Handling, and Storage

As a halogenated organic ester, this compound must be handled with appropriate caution. The GHS classification indicates significant hazards. [1] Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [1] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [1] |

Standard Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of vapors. [3]Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a flame-retardant laboratory coat.

-

-

Handling Procedures: Avoid direct contact with skin and eyes. [3]Prevent inhalation of mist or vapor. Keep away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [4]Protect from moisture and light.

References

-

This compound | C11H13BrO2 | CID 4737529 . PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl 2-bromo-3-oxo-3-phenylpropanoate | C11H11BrO3 | CID 237819 . PubChem, National Center for Biotechnology Information. [Link]

-

ethyl 2-bromo-3-oxo-3-phenylpropanoate . ChemBK. [Link]

Sources

Physical and chemical properties of "Ethyl 2-bromo-3-phenylpropanoate"

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-bromo-3-phenylpropanoate

Introduction: A Versatile Intermediate in Synthetic Chemistry

This compound is an organic compound that serves as a valuable intermediate in a variety of synthetic applications, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom at the alpha position to an ester carbonyl group, makes it a potent electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and professionals in the chemical sciences.

The molecular structure consists of a phenyl group attached to a propanoate backbone, with an ethyl ester functionality and a bromine atom at the C-2 position. This arrangement of functional groups is key to its synthetic utility.

Structure and Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 39149-82-1[1]

-

SMILES: CCOC(=O)C(CC1=CC=CC=C1)Br[1]

-

InChIKey: MVCUFNYFDQMSTE-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a yellow liquid[2]. A summary of its key physical and chemical properties is presented in the table below. It should be noted that while some experimental data is available, other properties are computationally predicted.

| Property | Value | Source |

| Appearance | Yellow Liquid | Alfa Chemistry[2] |

| Molecular Weight | 257.12 g/mol | PubChem[1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | PubChem[1] |

| Boiling Point | 120 °C at 30 mmHg | PrepChem.com[4] |

| XLogP3 (Computed) | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | AA Blocks[5] |

| Hydrogen Bond Acceptor Count | 2 | AA Blocks[5] |

| Rotatable Bond Count | 5 | AA Blocks[5] |

| Solubility | Insoluble in water, soluble in organic solvents. | Inferred from structure |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While public databases indicate the availability of various spectra, detailed peak assignments are provided below based on the compound's structure.[1]

¹H NMR Spectroscopy (Expected Signals): The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the phenyl group, and the protons on the propanoate backbone.

-

Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-).

-

Phenyl group: A multiplet in the aromatic region for the five protons of the phenyl ring.

-

Propanoate backbone: A multiplet for the diastereotopic methylene protons at C-3 (-CH₂Ph) and a multiplet for the methine proton at C-2 (-CHBr).

¹³C NMR Spectroscopy (Expected Signals): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl carbon: A signal in the downfield region characteristic of an ester carbonyl.

-

Aromatic carbons: Multiple signals in the aromatic region for the carbons of the phenyl ring.

-

Aliphatic carbons: Signals corresponding to the ethyl group carbons and the C-2 and C-3 carbons of the propanoate chain.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group, typically around 1735-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching bands.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks) would be a key feature for identifying this compound.

Synthesis and Purification

A common and effective method for the synthesis of this compound is through the decarboxylation of a malonic ester derivative.[4]

Experimental Protocol: Synthesis via Decarboxylation

This protocol describes the synthesis of this compound from Ethyl bromo-(phenylmethyl)propandioate.

Materials:

-

Ethyl bromo-(phenylmethyl)propandioate

-

Heating mantle

-

Round-bottom flask

-

Distillation apparatus

-

Vacuum source

Procedure:

-

Place 130 g of Ethyl bromo-(phenylmethyl)propandioate into a round-bottom flask equipped for distillation under reduced pressure.

-

Heat the flask to 140 °C under vacuum.

-

Observe the vigorous evolution of carbon dioxide, indicating the progress of the decarboxylation reaction.

-

Maintain the temperature for approximately 5 minutes, or until the gas evolution ceases, signifying the completion of the reaction.

-

Proceed to distill the reaction mixture under reduced pressure.

-

Collect the fraction boiling at 120 °C / 30 mmHg, which is the desired product, this compound.[4]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the bromine atom on the carbon alpha to the ester carbonyl group. This structural feature significantly enhances the electrophilicity of the alpha-carbon, making it highly susceptible to nucleophilic attack.[6]

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity for this compound is through Sₙ2 reactions. The bromine atom is a good leaving group, and the adjacent carbonyl group stabilizes the transition state of the Sₙ2 reaction, thereby increasing the reaction rate compared to simple alkyl halides.[7] This allows for the facile introduction of a wide range of nucleophiles at the alpha-position, including:

-

Amines: To form α-amino esters, which are precursors to amino acids.

-

Azides: For the synthesis of α-azido esters, which can be further reduced to α-amino esters.

-

Thiolates: To generate α-thioethers.

-

Carboxylates: To form α-acyloxy esters.

Reformatsky Reaction

Alpha-bromo esters like this compound are key reagents in the Reformatsky reaction.[8] In this reaction, the α-bromo ester reacts with zinc metal to form an organozinc intermediate. This intermediate, which is less reactive than a Grignard reagent, then adds to the carbonyl group of an aldehyde or ketone to produce a β-hydroxy ester after acidic workup.[8] This reaction is a powerful tool for carbon-carbon bond formation.

Applications in Research and Drug Development

The versatile reactivity of this compound makes it a valuable building block in organic synthesis. Its ability to undergo nucleophilic substitution at the alpha-position is widely exploited for the construction of more complex molecules with potential biological activity. For instance, the introduction of various functional groups at this position can lead to the synthesis of novel amino acids, peptide mimics, and other scaffolds relevant to drug discovery.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If on skin, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

-

PrepChem.com. Synthesis of ethyl 2-bromo-3-phenylpropionate. [Link]

-

PubChem. This compound. [Link]

-

Fiveable. Alpha-Brominated Ester Definition. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Testbook. Aldehydes and ketones react with α-brome esters and zinc to yield. [Link]

-

AA Blocks. This compound. [Link]

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

Sources

- 1. This compound | C11H13BrO2 | CID 4737529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. prepchem.com [prepchem.com]

- 5. aablocks.com [aablocks.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. testbook.com [testbook.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2-bromo-3-phenylpropanoate: A Versatile Synthetic Building Block

This guide provides a comprehensive technical overview of Ethyl 2-bromo-3-phenylpropanoate, a key intermediate in organic synthesis with significant applications in the development of pharmacologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and physicochemical properties, synthesis, characterization, and safe handling, with a focus on its role as a versatile building block.

Core Molecular Attributes of this compound

This compound is a halogenated ester distinguished by a bromine atom at the alpha-position relative to the ester carbonyl group and a benzyl substituent at the beta-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various synthetic transformations.

Structure and Identification

The unequivocal identification of this compound is paramount for its effective use. Its structure is confirmed by its molecular formula, IUPAC name, and unique identifiers such as the CAS Registry Number.

-

Molecular Formula: C₁₁H₁₃BrO₂[1]

-

IUPAC Name: this compound[1]

-

CAS Registry Number: 39149-82-1[1]

-

Canonical SMILES: CCOC(=O)C(CC1=CC=CC=C1)Br[1]

The presence of a chiral center at the C2 carbon means the molecule can exist as a racemic mixture of two enantiomers, a crucial consideration in stereoselective synthesis.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its handling, reaction optimization, and purification. Key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 257.12 g/mol | [1] |

| Exact Mass | 256.00989 Da | [1] |

| Appearance | Clear Colourless to Yellow Liquid | Pharmaffiliates |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |

| Boiling Point | 120°C at 30 mmHg | PrepChem.com[2] |

Synthesis and Mechanistic Insights

The preparation of this compound is a critical step for its subsequent use. One established method involves the decarboxylation of a malonic ester derivative, a reaction that proceeds through a well-understood mechanism.

Synthetic Protocol: Decarboxylation of Ethyl bromo-(phenylmethyl)propandioate

This procedure outlines a direct and efficient route to the target compound. The causality behind this choice of protocol lies in the inherent instability of β-keto acids (or their bromo-analogs in this case) upon heating, which readily extrude carbon dioxide to yield the corresponding substituted propanoate.

Reaction Scheme:

Caption: Decarboxylation to yield the target compound.

Step-by-Step Methodology:

-

Apparatus Setup: A round-bottom flask equipped with a distillation head and a receiving flask is assembled for vacuum distillation. The system is connected to a vacuum source.

-

Charging the Reactor: 130 g of Ethyl bromo-(phenylmethyl)propandioate is placed into the round-bottom flask.[2]

-

Reaction Execution: The flask is heated to 140°C under reduced pressure. A vigorous evolution of carbon dioxide will be observed as the decarboxylation proceeds.[2]

-

Reaction Completion and Isolation: The reaction is typically complete within approximately 5 minutes, signaled by the cessation of gas evolution.[2] The product, this compound, is then purified by vacuum distillation, collecting the fraction boiling at 120°C/30 mmHg.[2]

Expert Insight: The use of reduced pressure is critical not only to achieve the desired boiling point for distillation but also to facilitate the removal of CO₂, driving the reaction to completion according to Le Châtelier's principle.

Spectroscopic Characterization and Structural Verification

The identity and purity of synthesized this compound must be rigorously confirmed using standard spectroscopic techniques. The following data serve as a benchmark for verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the diastereotopic methylene protons of the benzyl group, the methine proton at the chiral center, and the aromatic protons of the phenyl ring.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, the carbons of the ethyl group, and the carbons of the phenyl and benzyl groups.

While specific peak lists are proprietary to spectral databases, high-quality reference spectra are available for comparison.[1]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong band will appear in the 1150-1250 cm⁻¹ region.

-

C-Br Stretch: A band in the 500-600 cm⁻¹ region indicates the presence of the alkyl bromide.

-

Aromatic C-H Bending: Bands corresponding to the substitution pattern of the phenyl ring will be observed.

Reference FTIR spectra, typically run as a neat liquid on a capillary cell, are available from spectral databases for definitive confirmation.[1]

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the presence of two reactive sites: the carbon-bromine bond, which is susceptible to nucleophilic substitution, and the ester group, which can be hydrolyzed or otherwise modified.

Role as a Precursor to ACE Inhibitors

One of the notable, albeit indirect, applications of structurally similar compounds is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure.[3][4] For instance, the synthesis of Benazepril involves intermediates that share the core phenylpropanoate scaffold.[5][6][7]

The general synthetic logic involves using the α-bromo ester to alkylate an amine, forming a new carbon-nitrogen bond, a key step in building the complex backbone of these drugs.

Caption: Synthetic utility in forming ACE inhibitor precursors.

This strategic use highlights the importance of this compound as a source of a chiral α-amino acid derivative after substitution and further manipulation.

Safety, Handling, and Disposal

As with all alkylating agents, proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards that necessitate stringent safety protocols.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

Expert Insight: The primary risks associated with this compound are its corrosive nature to skin and eyes and its potential as an alkylating agent, which warrants careful handling to avoid inhalation and direct contact.

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a halogenated organic compound, it must be disposed of as hazardous waste and not poured down the drain.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and role in the synthesis of complex pharmaceutical agents underscore its value to the scientific community. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in research and development.

References

-

PrepChem (2023). Synthesis of ethyl 2-bromo-3-phenylpropionate. Available at: [Link]

- Kaur, M., & Singh, M. (2012). Microwave-assisted synthesis of an important intermediate of benazepril. Indian Journal of Pharmaceutical Sciences, 74(4), 349.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225735, Ethyl 2,3-dibromo-3-phenylpropanoate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4737529, this compound. Available at: [Link]

- Acharya, J., et al. (2009). ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents. Bioorganic & Medicinal Chemistry, 17(10), 3563-3573.

- Corradi, E., et al. (2007). ACE revisited: A new target for structure-based drug design. Trends in Pharmacological Sciences, 28(4), 155-160.

- Fang, W., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(1), 1-8.

-

Gao, Y., et al. (2010). New process for preparing benazepril precursor. ResearchGate. Available at: [Link]

Sources

- 1. This compound | C11H13BrO2 | CID 4737529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 4. Ace revisited: A new target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic data for "Ethyl 2-bromo-3-phenylpropanoate" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-bromo-3-phenylpropanoate

Prepared by a Senior Application Scientist, this guide provides a comprehensive analysis of this compound through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a deeper understanding of the methodologies and interpretation that underpin the structural elucidation of this compound.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the formation of various pharmaceutical and biologically active molecules. Its precise molecular structure, containing a stereocenter and various functional groups, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide delves into the core spectroscopic techniques that confirm its identity and purity, providing both the "what" and the "why" behind the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A robust NMR analysis begins with meticulous sample preparation and instrument setup. The following protocol ensures high-quality, reproducible data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for chemical shift referencing (0.00 ppm) due to its chemical inertness and the high shielding of its protons.

-

Instrumentation: The analysis is performed on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Causality Behind Choices: The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak. The use of a high-field spectrometer is essential for resolving complex multiplets that might otherwise overlap at lower field strengths, which is particularly relevant for the diastereotopic protons in the benzyl group of this molecule.

¹H NMR Data and Interpretation

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | Multiplet | 5H | Ar-H (Phenyl ring) |

| 4.43 | Triplet | 1H | CH -Br |

| 4.20 | Quartet | 2H | O-CH₂ -CH₃ |

| 3.45 & 3.25 | Doublet of Doublets (each) | 2H | Ph-CH₂ |

| 1.25 | Triplet | 3H | O-CH₂-CH₃ |

Interpretation:

-

Aromatic Protons (7.35 - 7.25 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted phenyl ring.

-

Methine Proton (4.43 ppm): The triplet corresponds to the proton on the carbon bearing the bromine atom (CH -Br). It is coupled to the two adjacent diastereotopic protons of the benzyl group.

-

Methylene Protons of Ethyl Group (4.20 ppm): This quartet arises from the -O-CH₂ - protons, which are split by the three protons of the adjacent methyl group.

-

Benzyl Methylene Protons (3.45 & 3.25 ppm): These two protons are diastereotopic due to the adjacent stereocenter. They appear as two distinct signals, each a doublet of doublets, because they are coupled to each other and to the methine proton.

-

Methyl Protons (1.25 ppm): The triplet integrating to 3 protons is assigned to the terminal methyl group of the ethyl ester, coupled to the adjacent methylene group.

¹³C NMR Data and Interpretation

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 169.5 | C =O (Ester carbonyl) |

| 136.8 | Ar-C (Quaternary) |

| 129.2 | Ar-C H |

| 128.7 | Ar-C H |

| 127.5 | Ar-C H |

| 62.5 | O-C H₂-CH₃ |

| 47.8 | C H-Br |

| 40.1 | Ph-C H₂ |

| 14.0 | O-CH₂-C H₃ |

Interpretation:

-

Carbonyl Carbon (169.5 ppm): The signal in the downfield region is characteristic of an ester carbonyl carbon.

-

Aromatic Carbons (136.8 - 127.5 ppm): Four signals are observed for the phenyl ring. The quaternary carbon (ipso-carbon) is at 136.8 ppm, while the protonated carbons appear between 129.2 and 127.5 ppm.

-

Ester Methylene Carbon (62.5 ppm): This signal corresponds to the -O-C H₂- carbon of the ethyl group.

-

Brominated Carbon (47.8 ppm): The carbon atom directly attached to the electronegative bromine atom is found at this chemical shift.

-

Benzyl Methylene Carbon (40.1 ppm): This signal is assigned to the C H₂ group adjacent to the phenyl ring.

-

Methyl Carbon (14.0 ppm): The most upfield signal corresponds to the terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Modern IR spectroscopy often utilizes an ATR accessory, which simplifies sample handling.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) from the sample spectrum.

-

Sample Application: A single drop of neat this compound is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Causality Behind Choices: The ATR technique is favored for its speed and the minimal sample preparation required. It is a non-destructive method that is suitable for liquids and solids.

IR Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3063, 3030 | Medium | C-H stretch | Aromatic C-H |

| ~2983, 2937 | Medium | C-H stretch | Aliphatic C-H |

| ~1740 | Strong | C=O stretch | Ester carbonyl |

| ~1496, 1455 | Medium | C=C stretch | Aromatic ring |

| ~1260, 1170 | Strong | C-O stretch | Ester C-O |

| ~698, 750 | Strong | C-H bend | Monosubstituted benzene |

Interpretation:

-

C-H Stretching (3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl and benzyl groups.

-

Carbonyl Stretch (~1740 cm⁻¹): The very strong and sharp peak at this wavenumber is the most prominent feature in the spectrum and is definitively assigned to the C=O stretching vibration of the ester functional group.

-

C-O Stretching (~1260, 1170 cm⁻¹): These strong bands are characteristic of the C-O single bond stretching vibrations within the ester group.

-

Aromatic C-H Bending (~698, 750 cm⁻¹): The strong out-of-plane bending vibrations in this region are highly indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a classic technique that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint."

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Causality Behind Choices: Electron ionization at 70 eV is a standard method that provides sufficient energy to cause reproducible fragmentation, creating a rich spectrum that is useful for structural elucidation and for comparison with spectral libraries.

MS Data and Interpretation

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 256/258 | Low | [M]⁺• (Molecular Ion) |

| 177 | Moderate | [M - Br]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion Peak ([M]⁺• at m/z 256/258): The presence of two peaks of nearly equal intensity, separated by two m/z units, is the characteristic isotopic signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of the compound.

-

Loss of Bromine (m/z 177): A significant fragment is observed at m/z 177, corresponding to the loss of a bromine radical from the molecular ion.

-

Base Peak (m/z 91): The most abundant ion in the spectrum is the base peak at m/z 91. This is the classic tropylium ion ([C₇H₇]⁺), formed by the cleavage and rearrangement of the benzyl group. This is a very common and diagnostic fragment for compounds containing a benzyl moiety.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample preparation to final structural confirmation.

An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromo-3-phenylpropanoate

This guide provides a comprehensive overview of the safety protocols and handling precautions for Ethyl 2-bromo-3-phenylpropanoate (CAS No: 39149-82-1). It is intended for researchers, scientists, and professionals in drug development who may work with this and structurally similar compounds. The focus is on understanding the inherent risks and implementing robust safety measures based on the compound's chemical properties.

Compound Profile and Hazard Identification

This compound is an alpha-bromo ester, a class of compounds recognized for their utility in organic synthesis, often as alkylating agents. However, this reactivity also presents significant health and safety hazards.

1.1. Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl α-bromo-β-phenylpropionate, 2-Bromo-3-phenylpropionic acid ethyl ester | [1] |

| CAS Number | 39149-82-1 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| Structure | ||

| PubChem |

1.2. GHS Classification and Hazards

Understanding the Globally Harmonized System (GHS) classification is critical for a preliminary risk assessment. This compound is classified as a hazardous substance.[1]

| Hazard Class | Category | GHS Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Expert Insight: The presence of the alpha-bromo group significantly enhances the electrophilicity of the carbonyl carbon, making the compound a potent alkylating agent. This reactivity is the underlying cause of its corrosive and irritant properties, as it can readily react with biological nucleophiles such as amino and sulfhydryl groups in proteins and DNA.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

2.1. Hierarchy of Controls

The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards.

Caption: Hierarchy of controls for managing risks associated with this compound.

2.2. Recommended Personal Protective Equipment

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Due to the risk of serious eye damage (H318), standard safety glasses are insufficient. A full face shield is necessary when handling larger quantities or when there is a splash hazard. |

| Hand Protection | Nitrile or neoprene gloves | These materials provide good resistance to alpha-bromo esters. Always inspect gloves for tears or pinholes before use and practice proper glove removal technique to avoid skin contact.[2] |

| Skin and Body Protection | A flame-retardant, chemical-resistant lab coat | Protects against skin contact and potential splashes. |

| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large spills or if engineering controls are inadequate. | To prevent respiratory tract irritation (H335). |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.

3.1. Handling Procedures

-

Work Area Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

-

Dispensing: Use a syringe or pipette for liquid transfers to minimize the risk of spills. Avoid pouring directly from the bottle.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture, as these can lead to vigorous or exothermic reactions.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.

3.2. Storage Requirements

-

Container: Store in the original, tightly sealed container.[3]

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

-

Security: Store in a locked cabinet or a restricted access area.[3]

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate harm.

4.1. Exposure Response

Caption: Workflow for responding to an exposure incident involving this compound.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash skin with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2] Seek immediate medical attention.

4.2. Spill and Leak Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

-

Collection: Collect the absorbed material into a suitable container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow this chemical to enter the environment.

Toxicological Information

The primary toxicological concerns are related to its corrosive and irritant properties.[1] As an alkylating agent, there is a theoretical risk of mutagenicity, although specific data for this compound is limited. Chronic exposure may lead to cumulative damage to the skin, eyes, and respiratory tract.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Synthesis of Ethyl 2-bromo-3-phenylpropanoate: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to Ethyl 2-bromo-3-phenylpropanoate, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The document elucidates the core chemical principles, reaction mechanisms, and practical experimental protocols for the synthesis of this compound. Key methodologies, including the direct esterification of 2-bromo-3-phenylpropanoic acid, the Hell-Volhard-Zelinsky reaction followed by esterification, and the direct α-bromination of ethyl 3-phenylpropanoate, are critically examined. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the efficient and reliable synthesis of this compound.

Introduction: The Significance of this compound

This compound is a halogenated ester of significant interest in organic chemistry. Its structure, featuring a bromine atom at the α-position to the ester carbonyl group and a benzyl substituent at the β-position, makes it a versatile intermediate for a variety of chemical transformations. The electrophilic α-carbon and the potential for nucleophilic substitution of the bromine atom allow for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. This compound serves as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its synthesis is therefore crucial for chemists engaged in these fields.

Primary Synthetic Strategies

Several viable synthetic routes to this compound have been established. The choice of a particular method often depends on the availability of starting materials, desired scale, and specific purity requirements. The most prominent and field-proven strategies are detailed below.

Strategy 1: Fischer Esterification of 2-bromo-3-phenylpropanoic Acid

This is arguably the most direct and atom-economical approach, provided that the corresponding carboxylic acid is readily available. The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.

Caption: Mechanism of Fischer Esterification.

A reliable procedure for the esterification of 2-bromo-3-phenylpropanoic acid has been reported, which can be adapted for ethyl ester synthesis.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-3-phenylpropanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 volumes).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Table 1: Reagents for Fischer Esterification

| Reagent | Molar Equivalent | Purpose |

| 2-bromo-3-phenylpropanoic acid | 1.0 | Starting material |

| Ethanol | Excess | Reactant and solvent |

| H₂SO₄ or p-TsOH | 0.05 - 0.1 | Catalyst |

| Sodium Bicarbonate | Excess | Neutralization |

| Ethyl Acetate | - | Extraction solvent |

| Anhydrous Sodium Sulfate | - | Drying agent |

Strategy 2: The Hell-Volhard-Zelinsky (HVZ) Reaction and Subsequent Esterification

This two-step approach is particularly useful when 3-phenylpropanoic acid is the readily available starting material. The HVZ reaction facilitates the α-bromination of carboxylic acids.[2][3][4][5][6]

The HVZ reaction begins with the conversion of the carboxylic acid to an acyl bromide using a phosphorus trihalide, such as PBr₃.[2][4] The acyl bromide readily enolizes, and the resulting enol undergoes electrophilic attack by bromine to afford the α-bromo acyl bromide. This intermediate then reacts with the starting carboxylic acid to regenerate the acyl bromide and produce the α-bromo carboxylic acid, which can then be esterified as described in Strategy 1.

Caption: The Hell-Volhard-Zelinsky Reaction Pathway.

-

α-Bromination (HVZ):

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 3-phenylpropanoic acid (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (0.1-0.3 eq).

-

Bromine Addition: Heat the mixture and add bromine (1.1 eq) dropwise. An inert solvent like carbon tetrachloride can be used.

-

Reaction: Reflux the mixture until the evolution of HBr ceases.

-

Work-up: Cool the reaction and carefully add water to hydrolyze the acyl bromide. Extract the 2-bromo-3-phenylpropanoic acid with an organic solvent.

-

-

Esterification:

-

Follow the protocol outlined in Strategy 1, using the crude or purified 2-bromo-3-phenylpropanoic acid.

-

Strategy 3: Direct α-Bromination of Ethyl 3-phenylpropanoate

A more direct route involves the α-bromination of the pre-formed ester, ethyl 3-phenylpropanoate. This can be achieved using N-bromosuccinimide (NBS) under radical or acidic conditions.[7][8][9]

-

Radical Pathway: In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light, NBS serves as a source of bromine radicals (Br•).[9] These radicals can abstract the α-hydrogen from the ester, which is activated by the adjacent carbonyl group and the phenyl ring (benzylic position), to form a stabilized radical intermediate. This intermediate then reacts with Br₂ (present in low concentrations from NBS) to yield the α-brominated product.[9]

-

Acid-Catalyzed Pathway: Under acidic conditions, the ester can enolize. The enol form then undergoes electrophilic attack by a bromonium ion (Br⁺), which can be generated from NBS, to give the α-brominated product.[7]

Caption: Pathways for Direct α-Bromination of the Ester.

-

Reaction Setup: Dissolve ethyl 3-phenylpropanoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser and a light source.

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN.

-

Reaction: Heat the mixture to reflux while irradiating with a UV lamp. Monitor the reaction by observing the consumption of NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense).

-

Work-up: Cool the reaction mixture and filter off the succinimide.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by distillation under reduced pressure or column chromatography.

Alternative Synthetic Approaches

While the aforementioned strategies are the most common, other methods can be employed, particularly for specific stereochemical outcomes or when starting from different precursors.

Synthesis from Phenylalanine (Sandmeyer-type Reaction)

For the synthesis of enantiomerically enriched this compound, a viable route starts from the corresponding enantiomer of the amino acid phenylalanine. This involves a diazotization reaction followed by a bromide displacement, a transformation akin to the Sandmeyer reaction.[10][11][12][13][14][15]

The amino group of phenylalanine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid and a bromide source (e.g., HBr and CuBr). The diazonium group is an excellent leaving group (N₂) and is displaced by the bromide ion to yield 2-bromo-3-phenylpropanoic acid, which is then esterified.[12]

Purification and Characterization

Regardless of the synthetic route, the final product, this compound, requires purification to remove unreacted starting materials, by-products, and catalysts.

-

Purification: Distillation under reduced pressure is often the preferred method for purifying the liquid product. Column chromatography on silica gel can also be employed for high-purity samples.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

Infrared (IR) Spectroscopy: Confirms the presence of the ester carbonyl group and other functional groups.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

-

Conclusion

The synthesis of this compound can be accomplished through several effective methods. The choice of the optimal synthetic strategy is contingent upon factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product. For large-scale production, the direct esterification of 2-bromo-3-phenylpropanoic acid is often the most straightforward approach. The Hell-Volhard-Zelinsky reaction provides a reliable route from the more accessible 3-phenylpropanoic acid. Direct bromination of the ester offers a more convergent synthesis but may require careful control of reaction conditions to ensure selectivity. The Sandmeyer-type reaction from phenylalanine is a valuable method for accessing enantiomerically pure forms of the target molecule. This guide provides the fundamental knowledge and practical protocols to enable researchers to confidently synthesize this important chemical intermediate.

References

-

ChemBK. ethyl 2-bromo-3-oxo-3-phenylpropanoate. [Link]

-

PrepChem.com. Synthesis of ethyl 2-bromo-3-phenylpropionate. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Organic Syntheses. ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. [Link]

-

Chemical Synthesis Database. ethyl 3-bromo-2-oxo-3-phenylpropanoate. [Link]

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

- Google Patents. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.

-

PrepChem.com. Preparation of 2,3-dibromo-3-phenylpropanoic acid. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Chemistry LibreTexts. Hell-Volhard-Zelinskii Reaction. [Link]

-

ResearchGate. Esterification of 2-bromo-3-phenylpropanoic acid ; mthis compound. [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

ResearchGate. A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Stereochemistry of Ethyl 2-bromo-3-phenylpropanoate

This guide provides a comprehensive examination of the stereochemical considerations surrounding Ethyl 2-bromo-3-phenylpropanoate, a vital chiral building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, resolution, and characterization of its stereoisomers, emphasizing the causal relationships behind methodological choices and the establishment of self-validating analytical workflows.

Introduction: The Significance of a Single Stereocenter

This compound, an α-halo ester, possesses a single chiral center at the C2 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. The precise three-dimensional arrangement of the substituents around this carbon atom is of paramount importance. In the pharmaceutical and agrochemical industries, it is common for one enantiomer of a chiral molecule to exhibit desired biological activity while the other may be inactive or even detrimental. Consequently, the ability to selectively synthesize and accurately quantify the individual enantiomers of synthons like this compound is not merely an academic exercise but a critical component of developing safe and effective molecules.

These α-halo esters are potent alkylating agents and versatile intermediates.[1] The defined stereochemistry at the α-carbon can be transferred with high fidelity in subsequent nucleophilic substitution reactions, making enantiomerically pure this compound a valuable precursor for synthesizing complex chiral molecules, including amino acids and other biologically active compounds.[1]

Strategies for Stereochemical Control: Synthesis and Resolution

The generation of an enantiomerically pure sample of this compound can be approached via two primary pathways: asymmetric synthesis to directly form one enantiomer preferentially, or the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis: The Unselective Pathway

A racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, is typically prepared through the direct bromination of a prochiral precursor. A common laboratory-scale method is the Hell-Volhard-Zelinsky halogenation of 3-phenylpropanoic acid, followed by esterification.[1] Another route involves the electrophilic bromination of the enolate derived from ethyl 3-phenylpropanoate.

Causality Behind Racemization: In the absence of a chiral influence (e.g., a catalyst, reagent, or solvent), the attack of the bromine electrophile on the planar enolate intermediate is equally probable from either face, resulting in a 1:1 mixture of the two enantiomers. This racemic mixture serves as the essential starting point for chiral resolution protocols.

Asymmetric Synthesis: The Direct Approach to Enantiopurity

Modern synthetic chemistry prioritizes atom economy and efficiency, making direct asymmetric synthesis the more elegant approach. These methods employ a chiral catalyst or auxiliary to control the stereochemical outcome of the bromination reaction.

Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the asymmetric synthesis of α-halo esters from α,α-dihalo aldehydes.[2] This strategy relies on the in-situ generation of a chiral enolate intermediate, which is then enantioselectively protonated. Although this specific example yields the carboxylic acid, the principle is directly applicable to ester synthesis and highlights the power of organocatalysis in establishing the α-halo stereocenter.[2]

More directly, chiral bifunctional sulfides have been successfully employed in desymmetrizing bromolactonizations, a related transformation that demonstrates the principle of catalyst-controlled halogenation.[3][4] The catalyst typically possesses both a Lewis basic site (e.g., a sulfide) to activate the halogenating agent and a hydrogen-bond donor site to orient the substrate, thereby directing the electrophilic attack to one face of the molecule.

Chiral Resolution: Separating the Enantiomers

When a racemic mixture is synthesized, its enantiomers must be separated. For esters, enzymatic resolution is a highly effective and environmentally benign method.

Kinetic resolution exploits the fact that enzymes are inherently chiral and will often react at different rates with the two enantiomers of a racemic substrate. Lipases are commonly used to selectively hydrolyze one enantiomer of an ester to its corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Experimental Rationale: The choice of lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and reaction conditions (solvent, temperature, pH) is critical. The enzyme's active site provides a chiral environment that preferentially binds and catalyzes the hydrolysis of one enantiomer over the other. For instance, in the resolution of a related compound, ethyl 3-hydroxy-3-phenylpropanoate, lipase from Pseudomonas cepacia (PCL) showed excellent selectivity, yielding the (R)-ester with 98% enantiomeric excess (e.e.) and the corresponding (S)-acid with 93% e.e. at 50% conversion.[5][6]

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve racemic this compound in a suitable buffer/organic co-solvent system (e.g., phosphate buffer with 20% tert-butanol).

-

Enzyme Addition: Add the selected lipase (e.g., PCL, immobilized on a solid support for ease of removal).

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) using a pH-stat to titrate the produced carboxylic acid with a standard NaOH solution. The reaction is monitored by tracking NaOH consumption and periodically analyzing aliquots by chiral HPLC.

-

Workup: The reaction is quenched precisely at 50% conversion to maximize the enantiomeric excess of both the remaining ester and the produced acid. The mixture is filtered to remove the enzyme. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate).

-

Separation: The organic layer, containing the unreacted ester, is separated. The aqueous layer is acidified (e.g., with 1M HCl) to protonate the carboxylate, which is then extracted into an organic solvent.

-

Purification: Both fractions (the enriched ester and the acid) are purified by standard methods such as column chromatography.

Stereochemical Characterization: A Multi-Modal Approach

Assigning the absolute configuration and, critically, determining the enantiomeric excess (e.e.) of this compound requires robust analytical techniques. No single method is universally sufficient; a combination of chromatographic and spectroscopic techniques provides a self-validating system.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers, thereby providing an accurate measure of enantiomeric excess.[7]

Principle of Separation: The method relies on a chiral stationary phase (CSP). CSPs are typically composed of a chiral selector (e.g., a polysaccharide derivative like cellulose or amylose) bonded to a silica support.[8] The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, leading to different retention times and, thus, separation.

Workflow: Chiral HPLC Analysis

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Typical HPLC Protocol:

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica)

-

Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Temperature: 25 °C

Data Interpretation: The output is a chromatogram showing two separated peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of the two peaks. A successful separation is characterized by a resolution factor (Rs) greater than 1.5.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers (as they are spectroscopically identical in an achiral environment), NMR becomes a powerful tool for stereochemical analysis when diastereomeric interactions are introduced.[10]

Method 1: Chiral Derivatizing Agents (CDAs) The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. For example, the ester can be hydrolyzed to the corresponding 2-bromo-3-phenylpropanoic acid, which is then coupled with a chiral amine like (R)-1-phenylethylamine. The resulting diastereomeric amides will have distinct NMR spectra, as the protons and carbons are no longer in chemically equivalent environments.[11] The relative integration of specific, well-resolved signals can be used to determine the enantiomeric ratio.

Method 2: Chiral Solvating Agents (CSAs) Also known as chiral shift reagents, CSAs are chiral molecules (often lanthanide complexes) that form weak, rapidly-exchanging diastereomeric complexes with the analyte in solution. This interaction induces small but measurable differences in the chemical shifts (Δδ) of the enantiomers, allowing for their resolution and quantification directly in the NMR tube.

Determining Relative and Absolute Stereochemistry: For molecules with multiple stereocenters, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of scalar coupling constants (³JHH) can be used to determine the relative stereochemistry (syn vs. anti).[12][13] Determining the absolute configuration often requires comparison to a known standard or advanced techniques like the Mosher's ester analysis after converting the analyte into a suitable derivative.[11]

Comparative Analysis of Characterization Techniques

The selection of an analytical method is a balance of precision, sample requirement, and experimental overhead.

| Technique | Principle | Key Advantages | Key Disadvantages |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Gold standard for accuracy and precision in e.e. determination; high sensitivity.[7] | Requires method development; expensive chiral columns. |

| Chiral GC | Similar to HPLC but in the gas phase. | High resolution and speed.[14] | Analyte must be volatile; potential for thermal degradation. |

| NMR with CDA | Covalent formation of diastereomers with distinct spectra. | Provides structural confirmation; does not require specialized equipment beyond a standard NMR. | Requires pure derivatizing agent; reaction may not go to completion; potential for kinetic resolution.[11] |

| NMR with CSA | Non-covalent formation of diastereomeric complexes. | Non-destructive; rapid analysis. | Chemical shift differences can be small; requires careful optimization of conditions. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Simple and fast. | Insensitive at low concentrations or low e.e.; requires a known value for the pure enantiomer. |

Conclusion

The stereochemistry of this compound is a critical attribute that dictates its utility as a chiral synthon. A robust understanding of the principles governing its synthesis and analysis is essential for any application in stereoselective chemistry. While racemic synthesis provides a straightforward entry point, modern demands for efficiency and sustainability favor direct asymmetric catalysis. The ultimate validation of stereochemical integrity rests on a multi-modal analytical approach, where the quantitative power of chiral chromatography is complemented by the structural insights of NMR spectroscopy. The protocols and causal explanations provided in this guide offer a framework for the reliable synthesis, resolution, and characterization of this important chiral molecule.

References

-

Matteson, D. S. (2002). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 67(23), 7967–7979. Available at: [Link]

-

Li, Y., et al. (2021). Efficient asymmetric syntheses of α-quaternary lactones and esters through chiral bifunctional sulfide-catalyzed desymmetrizing bromolactonization of α,α-diallyl carboxylic acids. Chemical Communications, 57(83), 10837-10840. Available at: [Link]

-

Vora, H. U., & Rovis, T. (2010). N-Heterocyclic Carbene Catalyzed Asymmetric Hydration: Direct Synthesis of α-Protio and α-Deuterio α-Chloro and α-Fluoro Carboxylic Acids. Journal of the American Chemical Society, 132(9), 2860–2861. Available at: [Link]

-

Li, Y., et al. (2021). Efficient asymmetric syntheses of α-quaternary lactones and esters through chiral bifunctional sulfide-catalyzed desymmetrizing bromolactonization of α,α-diallyl carboxylic acids. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

-

SpectraBase. (n.d.). (2S, 3R)-ethyl 2,3-dibromo-3-phenylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 3-bromo-2-oxo-3-phenylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. Retrieved from [Link]

- Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.

-

Seco, J. M., et al. (2000). Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. The Journal of Organic Chemistry, 65(9), 2658–2666. Available at: [Link]

-

Wang, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549–1568. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

-

NMR Wiki. (2009). Determination of relative stereochemistry. Retrieved from [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. Retrieved from [Link]

-

Ribeiro, C. M. R., et al. (2009). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 20(9), 1735-1741. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2,3-dibromo-3-phenylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-2-phenylpropanoate. Retrieved from [Link]

-

Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(12), 4597–4607. Available at: [Link]

-

ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl 3-bromopropionate. Retrieved from [Link]

-

MDPI. (2024). Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes. Molecules, 29(18), 4289. Available at: [Link]

-

ResearchGate. (2009). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). Retrieved from [Link]

-